molecular formula C8H8N4O B15331906 1-Methyl-1H-benzo[d][1,2,3]triazole-6-carboxamide

1-Methyl-1H-benzo[d][1,2,3]triazole-6-carboxamide

Cat. No.: B15331906
M. Wt: 176.18 g/mol
InChI Key: MENZYERBZUVUGM-UHFFFAOYSA-N
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Description

1-Methyl-1H-benzo[d][1,2,3]triazole-6-carboxamide is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure consists of a triazole ring fused with a benzene ring, with a methyl group at the 1-position and a carboxamide group at the 6-position. This unique structure imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1H-benzo[d][1,2,3]triazole-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methyl-1H-benzo[d][1,2,3]triazole with a carboxamide precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced analytical techniques ensures consistent quality in large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1H-benzo[d][1,2,3]triazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The triazole ring can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives.

Scientific Research Applications

1-Methyl-1H-benzo[d][1,2,3]triazole-6-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-1H-benzo[d][1,2,3]triazole-6-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to active sites of enzymes, inhibiting their activity. This interaction is often mediated by hydrogen bonding and hydrophobic interactions. The compound’s ability to inhibit enzyme activity makes it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,3-Triazole: A basic triazole structure without the benzene ring fusion.

    1-Methyl-1H-1,2,3-Triazole: Similar to the compound but lacks the carboxamide group.

    1H-Benzo[d][1,2,3]triazole: Lacks the methyl and carboxamide groups.

Uniqueness

1-Methyl-1H-benzo[d][1,2,3]triazole-6-carboxamide is unique due to the presence of both the methyl and carboxamide groups, which impart specific chemical and biological properties. These functional groups enhance its reactivity and potential as a therapeutic agent compared to other similar compounds .

Properties

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

IUPAC Name

3-methylbenzotriazole-5-carboxamide

InChI

InChI=1S/C8H8N4O/c1-12-7-4-5(8(9)13)2-3-6(7)10-11-12/h2-4H,1H3,(H2,9,13)

InChI Key

MENZYERBZUVUGM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)C(=O)N)N=N1

Origin of Product

United States

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